1,3,5-Triazine-2(1H)-thione, tetrahydro-5-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-
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Overview
Description
5-[(4-Methoxyphenyl)methyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione typically involves the reaction of appropriate substituted anilines with triazine derivatives under controlled conditions. For instance, the reaction of 4-methoxybenzylamine with 2-methylphenyl isothiocyanate in the presence of a base can yield the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methoxyphenyl)methyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
5-[(4-Methoxyphenyl)methyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
5-[(4-Methoxyphenyl)methyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione is unique due to its specific triazinane-thione structure, which imparts distinct chemical and biological properties. Unlike similar compounds, it may exhibit unique reactivity and selectivity in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H21N3OS |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methyl]-1-(2-methylphenyl)-1,3,5-triazinane-2-thione |
InChI |
InChI=1S/C18H21N3OS/c1-14-5-3-4-6-17(14)21-13-20(12-19-18(21)23)11-15-7-9-16(22-2)10-8-15/h3-10H,11-13H2,1-2H3,(H,19,23) |
InChI Key |
DTKRAWSVXOVFHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CN(CNC2=S)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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